molecular formula C14H9ClN2O2 B13179890 1-(4-Chlorophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid

1-(4-Chlorophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid

Cat. No.: B13179890
M. Wt: 272.68 g/mol
InChI Key: PZXRLVYHTHDHAK-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound that features an imidazo[1,5-a]pyridine core substituted with a 4-chlorophenyl group and a carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Chlorophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid can be synthesized through various methods, including cyclocondensation, cycloaddition, and oxidative cyclization reactions. A common synthetic route involves the cyclocondensation of 4-chlorobenzaldehyde with 2-aminopyridine in the presence of a suitable catalyst, followed by oxidation to form the imidazo[1,5-a]pyridine core. The carboxylic acid group can be introduced via carboxylation reactions using carbon dioxide under high pressure .

Industrial Production Methods: Industrial production typically involves scalable methods such as continuous flow synthesis, which allows for the efficient and consistent production of the compound. This method often employs automated systems to control reaction conditions precisely, ensuring high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(4-Chlorophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid involves its interaction with various molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to its biological effects. The exact pathways depend on the specific application and target .

Comparison with Similar Compounds

  • 1-Phenylimidazo[1,5-a]pyridine-3-carboxylic acid
  • 1-(4-Methylphenyl)imidazo[1,5-a]pyridine-3-carboxylic acid
  • 1-(4-Bromophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid

Uniqueness: 1-(4-Chlorophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid is unique due to the presence of the 4-chlorophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific interactions with biological targets or materials are required .

Properties

Molecular Formula

C14H9ClN2O2

Molecular Weight

272.68 g/mol

IUPAC Name

1-(4-chlorophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid

InChI

InChI=1S/C14H9ClN2O2/c15-10-6-4-9(5-7-10)12-11-3-1-2-8-17(11)13(16-12)14(18)19/h1-8H,(H,18,19)

InChI Key

PZXRLVYHTHDHAK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C(N2C=C1)C(=O)O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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